molecular formula C20H18FN3O2 B4523108 N-benzyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

N-benzyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

Cat. No.: B4523108
M. Wt: 351.4 g/mol
InChI Key: SEVPEGRNMOFHCH-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a pyridazinone derivative featuring a fluorophenyl substituent, a benzyl group, and a methylacetamide side chain. The 4-fluorophenyl moiety enhances lipophilicity and binding affinity, while the pyridazinone core contributes to hydrogen-bonding capabilities, critical for pharmacological activity .

Properties

IUPAC Name

N-benzyl-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-23(13-15-5-3-2-4-6-15)20(26)14-24-19(25)12-11-18(22-24)16-7-9-17(21)10-8-16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVPEGRNMOFHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated aromatic compounds in a nucleophilic substitution reaction.

    Benzylation and Methylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and fluorophenyl groups, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated reagents for nucleophilic substitution and electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity, including anti-inflammatory, analgesic, and anticancer properties.

    Biological Research: This compound is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the pyridazinone core is crucial for its biological activity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

Key structural variations among analogs include substituents on the aromatic rings, heterocyclic additions, and side-chain modifications. These changes influence solubility, target selectivity, and metabolic stability.

Table 1: Structural and Molecular Comparison
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol)
N-benzyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide 4-fluorophenyl, N-benzyl, N-methylacetamide C₂₁H₂₀FN₃O₂ 365.41
N-(4-methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide 3,4-dimethoxyphenyl C₂₁H₂₁N₃O₄ 379.40
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)acetamide 4-fluorophenyl, o-tolyl C₁₉H₁₆FN₃O₂ 337.35
N-(3-chloro-4-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide 4-chlorophenyl, 3-chloro-4-methoxyphenyl C₂₀H₁₇Cl₂N₃O₃ 434.27
N-(4-ethoxyphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide 4-fluorophenyl, hydroxyethyl-pyrimidine C₂₄H₂₅FN₄O₄ 468.48

Key Findings from Comparative Studies

Fluorine vs. Methoxy Substitutions :

  • The 4-fluorophenyl group in the target compound improves metabolic stability and target binding compared to methoxy-substituted analogs (e.g., ). However, methoxy groups enhance solubility, which may benefit oral bioavailability .
  • Nitro groups (e.g., in ) increase reactivity but reduce metabolic half-life due to susceptibility to reductase enzymes .

Side-Chain Modifications: N-Methylation in the target compound reduces polarity, enhancing blood-brain barrier penetration compared to non-methylated analogs like N-(o-tolyl) derivatives . Hydroxyethyl or morpholine additions (e.g., ) improve water solubility and receptor selectivity .

Heterocyclic Additions: Piperazine or morpholine rings () introduce conformational rigidity, improving affinity for G-protein-coupled receptors (GPCRs) .

Biological Activity

N-benzyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a complex organic compound belonging to the class of pyridazinone derivatives. Its unique structural features contribute to its potential biological activities, particularly as a phosphodiesterase 4 (PDE4) inhibitor and a candidate for anticancer therapies.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H16_{16}F1_{1}N3_{3}O
  • Molecular Weight : Approximately 313.33 g/mol
  • Functional Groups : Contains a benzyl group, a pyridazinone moiety, and an acetamide functional group.

The presence of the fluorophenyl group enhances its biological activity, making it a subject of interest in medicinal chemistry research.

This compound primarily acts as a phosphodiesterase 4 (PDE4) inhibitor . PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a crucial signaling molecule in various cellular processes. By inhibiting PDE4, this compound may help modulate inflammatory responses, making it relevant for treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

Additional Mechanisms

Preliminary studies suggest that this compound may also interact with several signaling pathways involved in cell proliferation and apoptosis, indicating potential anticancer properties. The inhibition of PDE4 could lead to increased levels of cAMP, which has been associated with anti-inflammatory effects and may also influence tumor cell behavior.

Anticancer Properties

Recent research highlights the compound's potential as an anticancer agent. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines, suggesting that it may induce apoptosis through multiple pathways.

Table 1: Summary of Biological Activities

Activity Description
PDE4 InhibitionModulates cAMP levels, potentially alleviating inflammation in diseases like asthma and COPD.
Anticancer ActivityInhibits proliferation and induces apoptosis in cancer cell lines.
Interaction with PathwaysMay affect signaling pathways related to cell growth and survival.

Case Studies and Research Findings

  • PDE4 Inhibition Study :
    • A study demonstrated that this compound effectively inhibited PDE4 activity in vitro, leading to increased cAMP levels in treated cells. This suggests its potential therapeutic use in inflammatory diseases.
  • Anticancer Activity :
    • In another study, the compound was tested against various cancer cell lines, showing significant antiproliferative effects with IC50 values comparable to established chemotherapeutics. The mechanism involved induction of apoptosis and cell cycle arrest at the G2/M phase .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-benzyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with pyridazinone core functionalization followed by amide coupling. Key steps include:

  • Intermediate preparation : Reacting 3-(4-fluorophenyl)-6-hydroxypyridazine with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetone) .
  • N-Benzylation : Introducing the N-benzyl-N-methylacetamide group via nucleophilic substitution using DMF as a solvent at 80–100°C .
  • Optimization : Yield and purity depend on solvent polarity (e.g., DCM vs. THF), temperature control, and catalytic bases like triethylamine. HPLC and NMR are critical for monitoring progress .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer :

  • HPLC : Ensures purity (>95%) and detects byproducts; reverse-phase C18 columns with acetonitrile/water gradients are standard .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl, pyridazinone carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ expected ~410–430 g/mol) and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Kinetic Studies : Incubate the compound in buffers (pH 2–12) at 25–50°C and quantify degradation via UV-Vis spectroscopy or LC-MS .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures. Pyridazinone derivatives typically degrade above 200°C .

Q. What preliminary biological screening assays are recommended for evaluating bioactivity?

  • Methodological Answer :

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Antimicrobial screening : Disk diffusion assays using E. coli and S. aureus .
  • Enzyme inhibition : Test HDAC or kinase inhibition using fluorometric assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl or methoxy groups) to assess effects on potency .
  • Pharmacophore modeling : Use software like Schrödinger to identify critical binding motifs (e.g., pyridazinone core, fluorophenyl hydrophobicity) .
  • Bioisosteric replacement : Substitute the N-methylacetamide group with thioacetamide or ester moieties to alter pharmacokinetics .

Q. What strategies resolve contradictions in biological activity data across similar derivatives?

  • Methodological Answer :

  • Comparative assays : Test all compounds under identical conditions (e.g., same cell line, passage number, and assay protocol) .
  • Meta-analysis : Pool data from analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl derivatives) to identify trends in IC₅₀ values .
  • Solubility correction : Adjust DMSO concentrations to rule out solvent interference in bioassays .

Q. How can molecular targets (e.g., HDACs, CXCR3) be identified for this compound?

  • Methodological Answer :

  • Affinity chromatography : Immobilize the compound on Sepharose beads and pull down binding proteins from cell lysates .
  • Molecular docking : Screen against target libraries (e.g., HDAC1, CXCR3) using AutoDock Vina; validate with site-directed mutagenesis .
  • Transcriptomic profiling : RNA-seq of treated vs. untreated cells to identify dysregulated pathways .

Q. What considerations are critical for in vivo pharmacokinetic and toxicity studies?

  • Methodological Answer :

  • ADME profiling : Measure plasma half-life (IV vs. oral administration) in rodents using LC-MS/MS .
  • Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies .
  • Blood-brain barrier penetration : Assess brain-to-plasma ratio via microdialysis in murine models, given structural similarities to neuroactive compounds .

Data Contradiction Analysis

Q. How to address conflicting reports on the anticancer efficacy of fluorophenyl vs. chlorophenyl analogs?

  • Methodological Answer :

  • Dose-response curves : Compare IC₅₀ values across multiple cell lines; chlorophenyl derivatives may show higher potency in kinase-driven cancers (e.g., leukemia) .
  • Target selectivity : Use kinome-wide profiling (e.g., KinomeScan) to identify off-target effects .
  • Meta-data normalization : Account for variations in assay endpoints (e.g., apoptosis vs. proliferation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

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